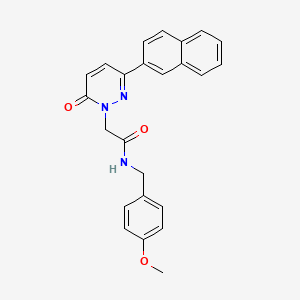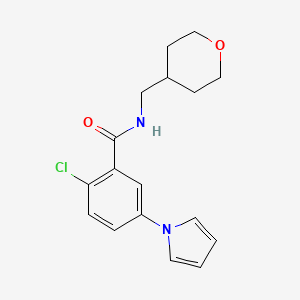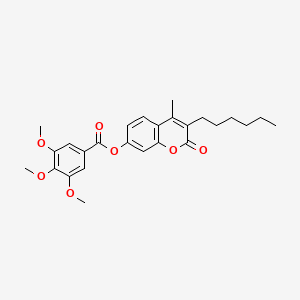![molecular formula C25H21FN4O3S B14955085 4-({4-[(4-Fluorophenyl)sulfonyl]-1-piperazinyl}carbonyl)-2-(4-pyridinyl)quinoline](/img/structure/B14955085.png)
4-({4-[(4-Fluorophenyl)sulfonyl]-1-piperazinyl}carbonyl)-2-(4-pyridinyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-({4-[(4-Fluorophenyl)sulfonyl]-1-piperazinyl}carbonyl)-2-(4-pyridinyl)quinoline is a complex organic compound that features a quinoline core substituted with a piperazine ring and a fluorophenylsulfonyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[(4-Fluorophenyl)sulfonyl]-1-piperazinyl}carbonyl)-2-(4-pyridinyl)quinoline typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Fluorophenylsulfonyl Group: This step involves the reaction of the piperazine derivative with 4-fluorobenzenesulfonyl chloride under basic conditions.
Coupling with Quinoline Derivative: The final step involves coupling the piperazine derivative with a quinoline derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
化学反应分析
Types of Reactions
4-({4-[(4-Fluorophenyl)sulfonyl]-1-piperazinyl}carbonyl)-2-(4-pyridinyl)quinoline can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce the corresponding amines.
科学研究应用
4-({4-[(4-Fluorophenyl)sulfonyl]-1-piperazinyl}carbonyl)-2-(4-pyridinyl)quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 4-({4-[(4-Fluorophenyl)sulfonyl]-1-piperazinyl}carbonyl)-2-(4-pyridinyl)quinoline involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
相似化合物的比较
Similar Compounds
- **4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl(pyridin-3-yl)methanone
- **4-({4-[(4-Fluorophenyl)sulfonyl]-1-piperazinyl}carbonyl)-6-methyl-2-(4-pyridinyl)quinoline
Uniqueness
4-({4-[(4-Fluorophenyl)sulfonyl]-1-piperazinyl}carbonyl)-2-(4-pyridinyl)quinoline is unique due to its specific substitution pattern and the presence of both a quinoline and a piperazine ring. This unique structure may confer distinct pharmacological properties compared to other similar compounds.
属性
分子式 |
C25H21FN4O3S |
|---|---|
分子量 |
476.5 g/mol |
IUPAC 名称 |
[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-(2-pyridin-4-ylquinolin-4-yl)methanone |
InChI |
InChI=1S/C25H21FN4O3S/c26-19-5-7-20(8-6-19)34(32,33)30-15-13-29(14-16-30)25(31)22-17-24(18-9-11-27-12-10-18)28-23-4-2-1-3-21(22)23/h1-12,17H,13-16H2 |
InChI 键 |
VNBJOSLWDNVJOI-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4)S(=O)(=O)C5=CC=C(C=C5)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]methanone](/img/structure/B14955004.png)
![4-chloro-N-(4-methoxyphenyl)-N-{[3-(trifluoromethyl)phenyl]sulfonyl}benzamide](/img/structure/B14955009.png)
![2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethanone](/img/structure/B14955027.png)
![(4E)-5-[4-(benzyloxy)phenyl]-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B14955030.png)
![2-(4-Tert-butylphenyl)-5-[(pyridin-4-ylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B14955032.png)
![2-(6-chloro-1H-indol-1-yl)-N-[5-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B14955037.png)
![4-[(4-benzhydrylpiperazino)methyl]-7-methyl-2H-chromen-2-one](/img/structure/B14955040.png)


![methyl 4-[(Z)-{2-[(E)-2-(4-fluorophenyl)ethenyl]-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]benzoate](/img/structure/B14955055.png)
![2-(3,5-Dimethyl-4-isoxazolyl)-1-{4-[(4-methoxyphenyl)sulfonyl]piperazino}-1-ethanone](/img/structure/B14955060.png)
![N-[4-(4-methylphenyl)-2-[4-(4-methylphenyl)-5-propanamido-1,3-thiazol-2-yl]-1,3-thiazol-5-yl]propanamide](/img/structure/B14955064.png)


